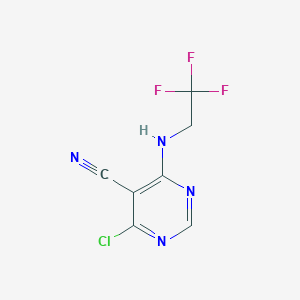
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor targeting EGFR, which is implicated in various cancers.
Biological Research: Used in studies to understand the role of EGFR in cell signaling and cancer progression.
Chemical Biology: Employed as a tool compound to investigate the biological pathways involving pyrimidine derivatives.
Pharmaceutical Development: Potential lead compound for the development of new anticancer drugs.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, when activated by its ligands, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. By binding to the ATP-binding site of EGFR, 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile prevents the phosphorylation and activation of the receptor, thereby inhibiting the growth and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity. Its ability to act as a potent tyrosine kinase inhibitor targeting EGFR sets it apart from other pyrimidine derivatives. Additionally, the presence of the trifluoroethyl group enhances its metabolic stability and bioavailability .
Eigenschaften
Molekularformel |
C7H4ClF3N4 |
|---|---|
Molekulargewicht |
236.58 g/mol |
IUPAC-Name |
4-chloro-6-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-4(1-12)6(15-3-14-5)13-2-7(9,10)11/h3H,2H2,(H,13,14,15) |
InChI-Schlüssel |
QKQFYMVGUSXCSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)C#N)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


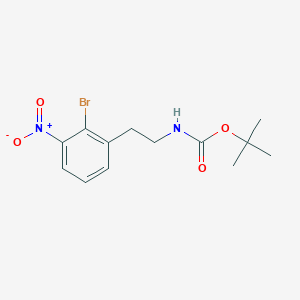
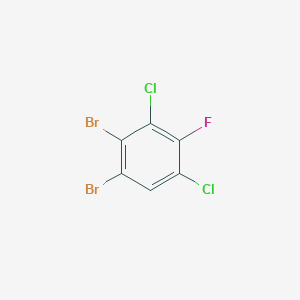

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
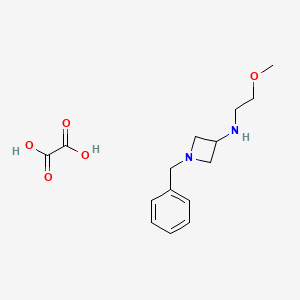
![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
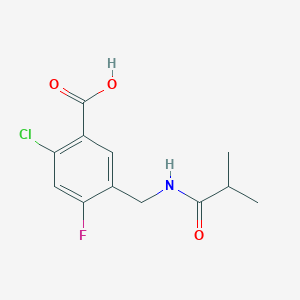
![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
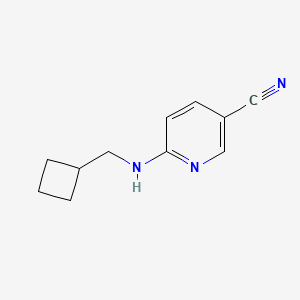
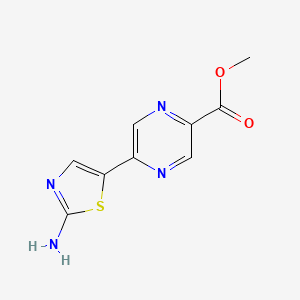
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
